molecular formula C5H9ClN2O B2868660 1-(1H-Imidazol-4-yl)ethanol hydrochloride CAS No. 62256-53-5

1-(1H-Imidazol-4-yl)ethanol hydrochloride

Cat. No. B2868660
CAS RN: 62256-53-5
M. Wt: 148.59
InChI Key: HXGNFQUIGSRZCC-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-4-yl)ethanol hydrochloride, commonly known as imidazole, is a heterocyclic organic compound that contains both nitrogen and carbon atoms in its structure. It is widely used in various fields such as medicine, agriculture, and industry due to its unique properties.

Scientific Research Applications

Catalysis in Organic Synthesis

1-(1H-Imidazol-4-yl)ethanol hydrochloride derivatives, such as N-heterocyclic carbenes (NHCs), have demonstrated efficiency as catalysts in various organic reactions. For example, they are used in transesterification and acylation reactions, facilitating the transformation of esters and alcohols at low catalyst loadings and room temperature. These reactions yield esters efficiently and are significant for synthesizing a wide array of organic compounds (Grasa, Kissling, & Nolan, 2002).

Synthesis of Complex Molecules

Imidazol-4-yl ethanol hydrochloride derivatives are key in synthesizing complex molecules. For instance, they have been used as unique catalysts in the Morita-Baylis-Hillman reaction, enabling the synthesis of 3-substituted 3-hydroxy-2-oxindoles, which are valuable in medicinal chemistry (Gomes, Sirvent, Moyano, Rodrigues, & Coelho, 2013).

Synthesis of Schiff and Mannich Bases

The compound plays a crucial role in the synthesis of Schiff and Mannich bases from isatin derivatives, which are essential in pharmaceutical chemistry for developing new drugs and exploring biological activity (Bekircan & Bektaş, 2008).

Supramolecular Chemistry

In supramolecular chemistry, this compound derivatives contribute to the design and synthesis of novel supramolecular complexes. These complexes exhibit intriguing properties, such as hydrogen bonding and catalytic activity, which are exploited for various applications, including catalysis and materials science (Chen, Shen, Ge, Kou, Zhang, Hou, Zhu, Zheng, & Zhang, 2006).

Enantioseparation Techniques

The compound also finds applications in chiral separation techniques. For instance, enantiomeric resolution of racemic compounds using derivatives of 1-(1H-Imidazol-4-yl)ethanol as chiral selectors demonstrates the importance of these derivatives in analytical chemistry, particularly in the pharmaceutical industry where the chirality of drug molecules can influence their efficacy and safety (Karakurt, Saraç, & Dalkara, 2012).

properties

IUPAC Name

1-(1H-imidazol-5-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4(8)5-2-6-3-7-5;/h2-4,8H,1H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGNFQUIGSRZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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